

rosamicin vs rosaramicin nomenclature

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Compound Focus: Rosaramicin

CAS No.: 35834-26-5

Cat. No.: S541816

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Chemical Identity and Nomenclature

The table below summarizes the key identifiers for this antibiotic, confirming its singular identity.

| Attribute | Description |
|------------------|---|
| Systematic Name | Rosaramicin [1] |
| Other Names | Rosamicin, Juvenimicin A3 [2] [3] [1] |
| IUPAC Name | {{(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [1] |
| Chemical Formula | C31H51NO9 [1] |
| Source | Produced by <i>Micromonospora rosaria</i> [3] [4] [5] |

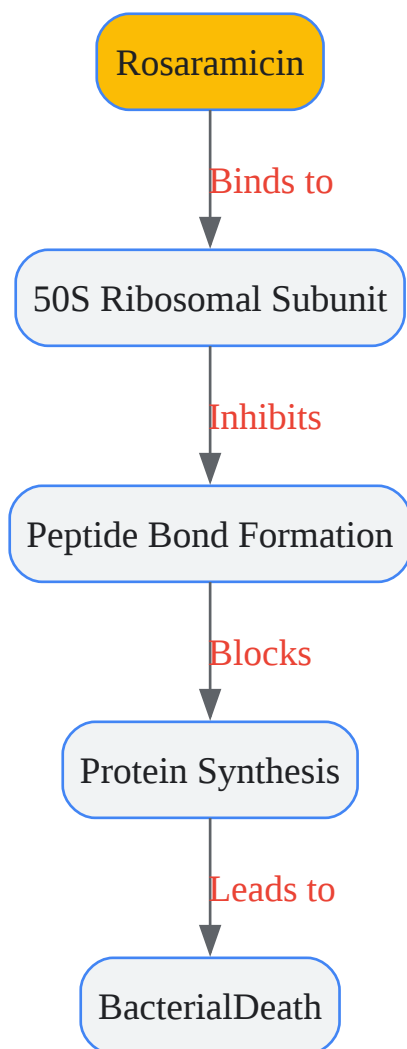
Authoritative sources consistently treat these names as interchangeable. A technical reference on antibiotics states, "**rosaramicin**, formerly called rosamicin" [3]. Wikipedia and chemical databases also list "rosamicin" under the "other names" section for the **rosaramicin** entry [1].

Antibiotic Profile and Key Data

Rosaramicin is a 16-membered macrolide antibiotic with a broad spectrum of activity.

Mechanism of Action

As a macrolide, **rosaramicin** inhibits bacterial protein synthesis. It binds to the **50S subunit** of the bacterial ribosome, preventing the formation of peptide bonds between amino acids and halting the production of essential proteins [6]. The following diagram illustrates this process.



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Diagram: **Rosaramicin** inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Pharmacological and Microbiological Properties

The tables below summarize key in vitro activity and pharmacokinetic data from published studies.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Organism Group | Representative Strains | Rosaramicin MIC (µg/mL) | Comparative Activity |
|------------------------|--|-------------------------|---|
| Gram-positive Bacteria | <i>Staphylococcus aureus</i> , <i>Streptococcus</i> spp., Enterococci | 0.02 - 4.0 [4] | Similar or superior to erythromycin [4] [5] |
| Gram-negative Bacteria | Enterobacteriaceae, <i>Pseudomonas</i> | Varies with pH [4] | More active than erythromycin [4] [5] |
| Other Pathogens | <i>Ureaplasma</i> spp., <i>Mycoplasma</i> spp., Anaerobes | Highly active [7] [5] | - |

Table 2: Human Pharmacokinetics (Single 500 mg Dose)

| Parameter | Intravenous | Oral Solution | Oral Tablet |
|------------------------------|---|-------------------|-------------------|
| Absolute Bioavailability | 100% (reference) | 32-39% [8] | 32-39% [8] |
| Elimination Half-life | 3.28 hours [8] | Similar to IV [8] | Similar to IV [8] |
| Volume of Distribution | 3.78 L/kg [8] | - | - |
| Primary Route of Elimination | Extensive metabolism, primarily fecal excretion (86.7% of dose) [8] | | |

Research and Experimental Applications

Key experimental findings and methodologies from the literature highlight its research utility.

- **In Vitro Susceptibility Testing:** Methodology involves broth dilution assays to determine Minimum Inhibitory Concentrations (MICs) against target organisms [4]. Activity against Gram-positive and Gram-negative strains compared to erythromycin and lincomycin, testing at different pH levels [4].
- **Activity Against *Ureaplasma*:** One study compared **rosaramicin** to minocin against 52 bovine *Ureaplasma* strains [7]. **Rosaramicin** was **ureaplasmaicidal** (killing the pathogen) at or near the inhibitory level for most strains [7].
- **Tissue Distribution Studies:** Experimental studies in dogs showed that **rosaramicin** achieves **higher concentrations in prostatic tissue** than erythromycin, suggesting potential for treating prostate infections [1].

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